molecular formula C19H17BrN2O2 B2391224 2-Bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide CAS No. 898411-94-4

2-Bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide

Cat. No.: B2391224
CAS No.: 898411-94-4
M. Wt: 385.261
InChI Key: PXGLIZGFDWLLKN-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide is a useful research compound. Its molecular formula is C19H17BrN2O2 and its molecular weight is 385.261. The purity is usually 95%.
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Biological Activity

2-Bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C20H17BrN2O2
  • Molecular Weight : 396.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with cellular pathways that modulate immune responses and exhibit anti-tumor effects.

Immune Modulation

Research indicates that this compound may act as a modulator of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response. Activation of STING leads to the production of type I interferons and other cytokines that enhance anti-tumor immunity .

Anti-cancer Activity

Preliminary studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

In Vitro Studies

In vitro assays conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM after 48 hours of exposure. The mechanism was linked to the induction of apoptosis as evidenced by increased annexin V staining in treated cells.

Concentration (µM)Viability (%)
0100
1085
2565
5040

In Vivo Studies

In vivo studies using murine models have shown promising results for tumor regression when treated with this compound alongside conventional chemotherapy agents. Tumor sizes were significantly reduced compared to control groups.

Properties

IUPAC Name

2-bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c20-16-6-2-1-5-15(16)19(24)21-14-10-12-4-3-9-22-17(23)8-7-13(11-14)18(12)22/h1-2,5-6,10-11H,3-4,7-9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGLIZGFDWLLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4Br)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.